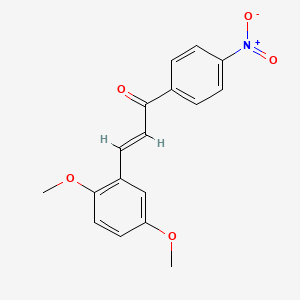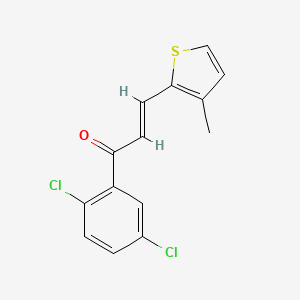
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as 2,5-dichloro-4-ethoxybenzaldehyde, is a synthetic organic compound that is used in a wide variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and has a melting point of 90-92°C. This compound has been used for a variety of purposes, including as a reagent in organic synthesis, as a dye, and as a pharmaceutical intermediate. It has also been studied for its effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a dye, and as a pharmaceutical intermediate. It has also been studied for its effects on biochemical and physiological processes. For example, it has been used to investigate the effects of oxidative stress on the cardiovascular system and to study the role of reactive oxygen species in the development of atherosclerosis. Additionally, it has been utilized to study the effects of inflammation on the cardiovascular system and to investigate the role of nitric oxide in the regulation of blood pressure.
Mecanismo De Acción
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde is not yet fully understood. However, it is believed to act as a pro-oxidant, which means that it can generate reactive oxygen species (ROS) in the presence of certain enzymes. These ROS can then react with other molecules, leading to a variety of biochemical and physiological effects. For example, ROS can cause lipid peroxidation, which can lead to the formation of free radicals and other reactive molecules that can damage cells and tissues. Additionally, ROS can activate signaling pathways that can lead to inflammation and other physiological responses.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde has been studied for its effects on biochemical and physiological processes. It has been shown to cause oxidative stress in cells, which can lead to the formation of free radicals and other reactive molecules that can damage cells and tissues. Additionally, it has been shown to activate signaling pathways that can lead to inflammation and other physiological responses. Furthermore, it has been shown to increase levels of nitric oxide, which can lead to vasodilation and a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde in laboratory experiments is that it is relatively easy to obtain and relatively inexpensive. Additionally, it is soluble in most organic solvents, making it easy to work with in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it has been shown to be toxic to cells and tissues, so it should be used with caution. Additionally, it has been shown to cause oxidative stress, which can lead to the formation of free radicals that can damage cells and tissues.
Direcciones Futuras
There are a number of potential future directions for the study of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde. For example, further research could be done to better understand the exact mechanism of action of this compound. Additionally, further research could be done to investigate the effects of this compound on different biochemical and physiological processes. Furthermore, further research could be done to explore the potential therapeutic applications of this compound. Finally, further research could be done to investigate the potential toxicity of this compound, as well as its potential for adverse side effects.
Métodos De Síntesis
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde is typically accomplished through the reaction of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-onephenol and 4-ethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms of the (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-onephenol are displaced by the ethoxy group of the 4-ethoxybenzaldehyde.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)15-11-13(18)6-9-16(15)19/h3-11H,2H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEWDWSNCCNFFQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)












